molecular formula C18H18BrN7O B6461418 3-bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2549034-19-5

3-bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No. B6461418
CAS RN: 2549034-19-5
M. Wt: 428.3 g/mol
InChI Key: QVLZPSDBYGNSBR-UHFFFAOYSA-N
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Description

The compound “3-bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine” is a complex organic molecule. It contains several functional groups and rings, including a bromopyridine, a triazolopyridazine, and a pyrrolopyrrole group .


Synthesis Analysis

The synthesis of similar compounds involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The process typically involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The synthesis of related compounds has attracted enormous attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The reactions could involve the triazole, pyridazine, and pyrrole groups, among others .

Future Directions

The future directions in the research of this compound could involve further exploration of its synthesis, structure-activity relationships, and potential biological activities. The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a potential area of future research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, and their inhibition can lead to downstream effects such as reduced inflammation, decreased tumor growth, and antimicrobial effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.

Result of Action

Compounds with similar structures have been reported to exhibit significant cytotoxic activities against various cell lines . This suggests that this compound may also have potential anticancer effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name

(5-bromopyridin-3-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7O/c1-11-21-22-16-2-3-17(23-26(11)16)24-7-13-9-25(10-14(13)8-24)18(27)12-4-15(19)6-20-5-12/h2-6,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZPSDBYGNSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

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